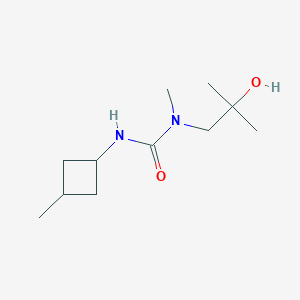
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Wirkmechanismus
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea works by inhibiting the activity of BTK, which is a key enzyme in the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit BTK activity in B-cells, without affecting other kinases such as Tec, Itk, or JAK3. This selectivity is important because it reduces the risk of off-target effects and toxicity. This compound has also been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent and selective inhibition of BTK activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea. One area of interest is the development of combination therapies that include this compound with other agents, such as anti-CD20 monoclonal antibodies or BCL-2 inhibitors. Another area of interest is the investigation of this compound in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, more studies are needed to understand the potential side effects of this compound and to optimize its dosing and administration in clinical trials.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-methylcyclobutanone with methylamine to form the corresponding imine. This is followed by the addition of 2-hydroxy-2-methylpropanal to form the desired product, which is then converted to the final urea derivative using a coupling reagent.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity. In vitro studies have demonstrated that this compound inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL, MCL, and DLBCL patients. In vivo studies have also shown significant antitumor activity of this compound in xenograft models of CLL and MCL.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-8)12-10(14)13(4)7-11(2,3)15/h8-9,15H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJLDXIOAPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)N(C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)

![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)
![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)
